4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Description
4-(Dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a benzamide derivative featuring a dipropylsulfamoyl group at the 4-position of the benzamide core and a 2-methoxydibenzo[b,d]furan substituent at the N-position. This compound is structurally characterized by its sulfonamide moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxydibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-4-14-28(15-5-2)34(30,31)19-12-10-18(11-13-19)26(29)27-22-17-24-21(16-25(22)32-3)20-8-6-7-9-23(20)33-24/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMPERQXKVRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,d]furan moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide.
Attachment of the benzamide core: This involves amide bond formation, typically using coupling reagents such as EDCI or DCC.
Incorporation of the dipropylsulfamoyl group: This step involves sulfonation reactions using dipropylamine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or dibenzofurans.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:
Organic Electronics: Used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a hole-blocking material by stabilizing the hole-blocking layer morphology and preventing charge recombination . In medicinal chemistry, its mechanism would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
Core Benzamide Derivatives
- N-(4-((3-Aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide (): Features a flexible aliphatic chain with terminal amine groups. Exact mass: 410.27 vs. 483.57 (estimated for the target compound). Higher polarity due to multiple amine groups, likely reducing membrane permeability compared to the target compound’s sulfonamide and dibenzofuran groups .
Substituted Dibenzofuran/Aryl Derivatives
N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)-4-(trifluoromethyl)benzamide (A13, ):
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride (4a, ): Incorporates a thiophene ring and cyclopropylamine. Higher water solubility due to hydrochloride salt formation, contrasting with the neutral sulfonamide in the target compound .
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
4-(Dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 378.59 g/mol
- CAS Number : 312264-92-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. It has been studied for its potential as a phosphodiesterase-4 (PDE-4) inhibitor, which plays a significant role in various inflammatory conditions.
Inhibition of PDE-4
Research indicates that compounds with similar dibenzo[b,d]furan structures exhibit significant inhibition of PDE-4, leading to decreased levels of pro-inflammatory cytokines such as TNF-α. The ability to inhibit PDE-4 suggests potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models. For instance, it was shown to effectively mitigate symptoms in models of asthma and uveitis, indicating its therapeutic potential in managing inflammatory diseases .
Case Studies
Safety and Toxicity
Preclinical evaluations have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed at effective doses. Exploratory mutagenicity tests have also suggested that it does not pose significant genetic risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
